

Development of analytical methods using Trifloxystrobin-d6

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Compound of Interest

Compound Name: Trifloxystrobin-d6

Cat. No.: B1161378

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Abstract

This application note details a robust, self-validating protocol for the quantification of Trifloxystrobin (TFS) in high-water and high-pigment agricultural commodities (e.g., grapes, cucumbers, tomatoes). By utilizing **Trifloxystrobin-d6** as a stable isotope-labeled internal standard (SIL-IS), this method effectively compensates for the significant matrix effects (signal suppression/enhancement) inherent in Electrospray Ionization (ESI) and corrects for recovery losses during QuEChERS extraction. This guide is designed for analytical chemists requiring compliance with strict Maximum Residue Limits (MRLs).

Introduction: The Matrix Effect Challenge

Trifloxystrobin is a strobilurin fungicide widely used to control powdery mildew and apple scab. While LC-MS/MS offers high sensitivity, it is susceptible to matrix effects—where co-eluting compounds (pigments, sugars, lipids) alter the ionization efficiency of the target analyte in the source.

Traditional external calibration often fails to account for these variations, leading to quantitative errors up to 40%. The integration of **Trifloxystrobin-d6** (deuterated analog) provides a "mirror" molecule that experiences the exact same extraction efficiency, chromatographic retention, and ionization environment as the native analyte, ensuring high-accuracy data normalization.

Chemical & Physical Properties

Property	Native Trifloxystrobin	Trifloxystrobin-d6 (Internal Standard)
CAS Number	141517-21-7	2470226-50-5 (Generic for d6)
Formula		
Mol.[1][2] Weight	408.37 g/mol	~414.41 g/mol
LogP	4.5 (Hydrophobic)	4.5 (Hydrophobic)
Solubility	Low in water; High in ACN/MeOH	High in ACN/MeOH
Isomerism	E,E-isomer (Bioactive)	E,E-isomer

Protocol 1: MS/MS Method Development

Objective: Establish sensitive Multiple Reaction Monitoring (MRM) transitions.

Source Parameters (ESI+)

- Ionization Mode: Electrospray Positive (ESI+)[3][4]
- Capillary Voltage: 3500 V
- Desolvation Temperature: 400°C (High temp required for efficient desolvation of hydrophobic molecules)
- Gas Flow: 10 L/min

MRM Transitions

Note: The fragmentation pattern relies on the cleavage of the oxime ether bridge. The primary fragment (m/z 186) corresponds to the [3-(trifluoromethyl)phenyl]ethylideneamino moiety.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)	Type
Trifloxystrobin	409.1	186.0	24	18	Quantifier
145.0	24	32	Qualifier		
Trifloxystrobin-d6	415.1	192.0*	24	18	Quantifier

> Critical Note on d6 Transitions: The transition 415 -> 192 assumes the deuterium labels are located on the phenyl ring of the 186 fragment. If your specific standard is labeled on the methoxy groups (e.g., Trifloxystrobin-O-methyl-d3), the precursor will be 412 and the fragment will remain 186.[3] Always perform a product ion scan on your specific IS batch.<

Protocol 2: Sample Preparation (Modified QuEChERS)

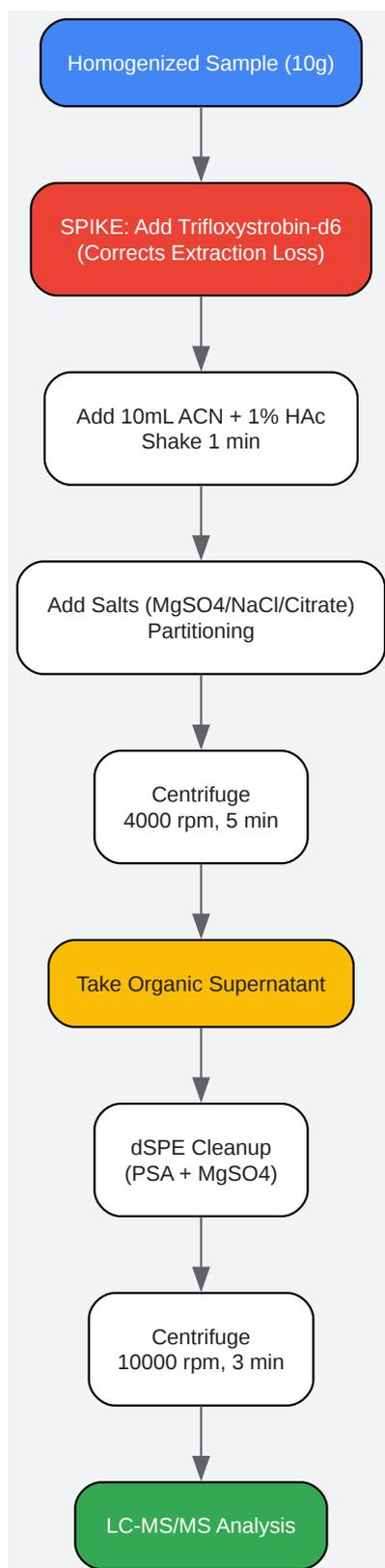
Objective: Extract residues while removing sugars and organic acids. Standard: AOAC 2007.01 / EN 15662 compatible.

Step-by-Step Workflow:

- Homogenization: Cryogenically mill 500g of sample (e.g., grapes) with dry ice to prevent degradation.
- Weighing: Weigh 10.0 g (± 0.1 g) of homogenate into a 50 mL FEP centrifuge tube.
- IS Spiking (Crucial Step): Add 50 μ L of **Trifloxystrobin-d6** working solution (10 μ g/mL in ACN) directly to the sample matrix. Vortex for 30s.
 - Why here? Spiking before extraction corrects for recovery losses during the shaking and dSPE steps.
- Extraction: Add 10 mL Acetonitrile (with 1% Acetic Acid). Shake vigorously for 1 min.

- Partitioning: Add QuEChERS salt kit (4g MgSO₄, 1g NaCl, 1g Na-Citrate, 0.5g Na-Hydrogencitrate). Shake immediately and vigorously for 1 min.
- Centrifugation: Spin at 4,000 rpm for 5 mins.
- Cleanup (dSPE): Transfer 1 mL of supernatant to a dSPE tube containing 150 mg MgSO₄ and 25 mg PSA (Primary Secondary Amine).
 - Note: For high-fat samples (avocado), add 25 mg C18.
- Final Spin: Centrifuge dSPE tube at 10,000 rpm for 3 mins.
- Filtration: Filter supernatant through 0.2 µm PTFE filter into LC vial.

Visual Workflow (Graphviz)



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Caption: Figure 1: Modified QuEChERS extraction workflow emphasizing the critical pre-extraction addition of the Internal Standard.

Protocol 3: Chromatographic Separation

Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 μ m) or equivalent. Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate. Mobile Phase B: Methanol + 0.1% Formic Acid. Flow Rate: 0.3 mL/min. Injection Vol: 2 μ L.

Time (min)	%B	Description
0.00	10	Initial equilibration
1.00	10	Hold to elute polar matrix
6.00	95	Linear gradient to elute TFS
8.00	95	Wash column
8.10	10	Re-equilibration
11.00	10	End of Run

Technical Insight (Isomerism): Trifloxystrobin is prone to E/Z isomerization under light.[5] The E-E isomer is the primary bioactive form.[5][6] On high-resolution C18 columns, the Z-isomer may elute slightly earlier.

- Action: Integrate both peaks if separation occurs, or ensure the gradient is steep enough to co-elute them as a single peak for total residue quantification.

Method Validation & Calculations

Linearity & Calibration

Construct a calibration curve (0.5 – 100 ng/mL) plotting the Area Ratio () against Concentration.

- Requirement:

[7]

- Weighting:

weighting is recommended to improve accuracy at the lower end (MRL compliance).

Matrix Effect (ME) Calculation

The d6-standard allows you to calculate the "Absolute Matrix Effect" to understand your sample complexity, even though the IS corrects for it.

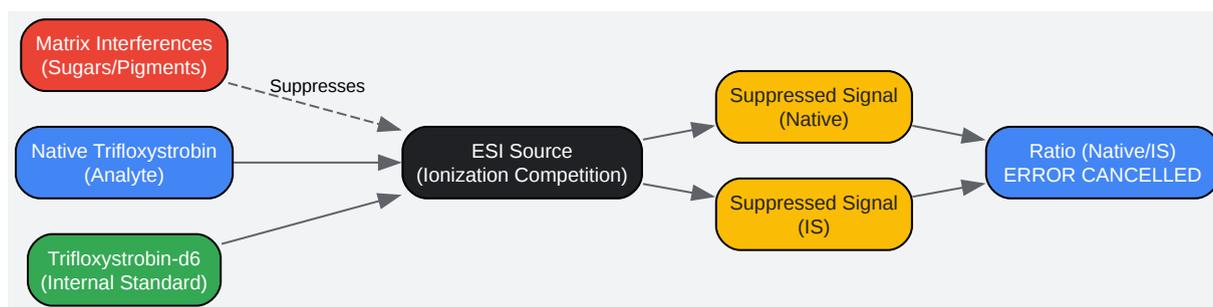
- Interpretation:

- $ME < 0$: Ion Suppression (Common in grapes/wine due to tannins).
- $ME > 0$: Ion Enhancement.

Recovery Calculation

Since the IS is added before extraction, the final result is automatically recovery-corrected. To validate the method efficiency itself (not the sample result), spike a blank matrix with native TFS before extraction and compare it to a matrix blank spiked after extraction.

Logic of Correction (Graphviz)



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Caption: Figure 2: The self-validating mechanism of Isotope Dilution. Both Native and IS suffer identical suppression, making their ratio a constant, accurate value.

Troubleshooting & Expert Tips

- Deuterium Isotope Effect: Deuterated compounds are slightly more hydrophobic than their protium counterparts. However, on C18 columns, they may elute slightly earlier (tail of the peak) due to weaker dispersion forces.
 - Tip: Ensure your integration window is wide enough to capture both the native and d6 peaks if they shift by 0.1-0.2 mins.
- Ammonium Adducts: Trifloxystrobin readily forms (m/z 426) if ammonium buffers are used.
 - Tip: If sensitivity for the protonated ion (409) is low, check if the signal is distributed to the ammonium adduct. You can monitor the transition 426 -> 186 as an alternative, though 409 is generally more stable in acidic mobile phases.
- Carryover: Strobilurins are "sticky."
 - Tip: Use a needle wash of 50:50 ACN:Isopropanol with 0.1% Formic Acid.

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